

BI-860585: A Comparative Guide to Off-Target Kinase Screening and Selectivity

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Compound of Interest

Compound Name: **BI-860585**

Cat. No.: **B1192380**

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This guide provides a comparative overview of the off-target kinase screening and selectivity profile of **BI-860585**, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2. Due to the limited availability of publicly accessible, comprehensive off-target screening data for **BI-860585**, this guide offers a contextual comparison based on the known selectivity of mTOR inhibitors and general principles of kinase inhibitor profiling.

Introduction to BI-860585 and Kinase Selectivity

BI-860585 is a serine/threonine kinase inhibitor that targets the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. As with any kinase inhibitor, understanding its selectivity is paramount for predicting its therapeutic window and potential off-target toxicities. A highly selective inhibitor, as **BI-860585** is reported to be, should potently inhibit its intended target (mTOR) with minimal activity against other kinases in the human kinome.

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cellular regulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Given that **BI-860585** is an ATP-competitive inhibitor, its selectivity is often assessed against closely related kinases, particularly those within the PI3K (phosphatidylinositol 3-kinase) family, to which mTOR belongs.

Off-Target Kinase Selectivity Data (Contextual Comparison)

While a specific, publicly available kinome scan dataset for **BI-860585** is not available, a comparative selectivity profile can be inferred based on typical screening panels for mTOR inhibitors. The following table presents a list of key kinases, particularly from the PI3K family, that would be critical to assess for a compound like **BI-860585**. For a highly selective mTOR inhibitor, one would expect to see high potency against mTOR and significantly lower potency (higher IC50 or Kd values) against other kinases.

Table 1: Representative Kinase Selectivity Panel for an mTOR Inhibitor

Kinase Target	Family	Expected Activity of a Highly Selective mTOR Inhibitor	Rationale for Inclusion in Screening Panel
mTOR	PIKK	High Potency (Primary Target)	The intended therapeutic target.
PI3K α (PIK3CA)	PI3K Class IA	Low Potency	Closely related lipid kinase; inhibition can lead to distinct off-target effects.
PI3K β (PIK3CB)	PI3K Class IA	Low Potency	Another isoform of PI3K Class I, important for selectivity profiling.
PI3K δ (PIK3CD)	PI3K Class IA	Low Potency	Predominantly expressed in hematopoietic cells; off-target inhibition can cause specific toxicities.
PI3K γ (PIK3CG)	PI3K Class IB	Low Potency	Involved in inflammatory responses.
DNA-PK	PIKK	Low Potency	A PI3K-related kinase involved in DNA damage repair.
ATM	PIKK	Low Potency	A key regulator of the DNA damage response.
ATR	PIKK	Low Potency	Another critical kinase in the DNA damage response pathway.

AKT1	AGC	Low Potency	A key downstream effector of PI3K signaling.
S6K1 (RPS6KB1)	AGC	Low Potency	A downstream effector of mTORC1.

Note: The "Expected Activity" is a qualitative representation for a hypothetical highly selective mTOR inhibitor. Actual quantitative data for **BI-860585** is not publicly available.

Experimental Protocols for Kinase Selectivity Profiling

The assessment of a kinase inhibitor's selectivity is typically performed using a variety of *in vitro* assays. These can be broadly categorized into biochemical assays and cell-based assays. [6]

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Example Assay: ADP-Glo™ Kinase Assay This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[7]
 - Reaction Setup: Recombinant kinase, substrate, ATP, and various concentrations of the test compound (e.g., **BI-860585**) are incubated in a multi-well plate.
 - Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate.
 - ADP-Glo™ Reagent Addition: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
 - Kinase Detection Reagent: A "Kinase Detection Reagent" is then added, which converts the generated ADP into ATP and, in the presence of luciferase and luciferin, produces light.

- Signal Detection: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

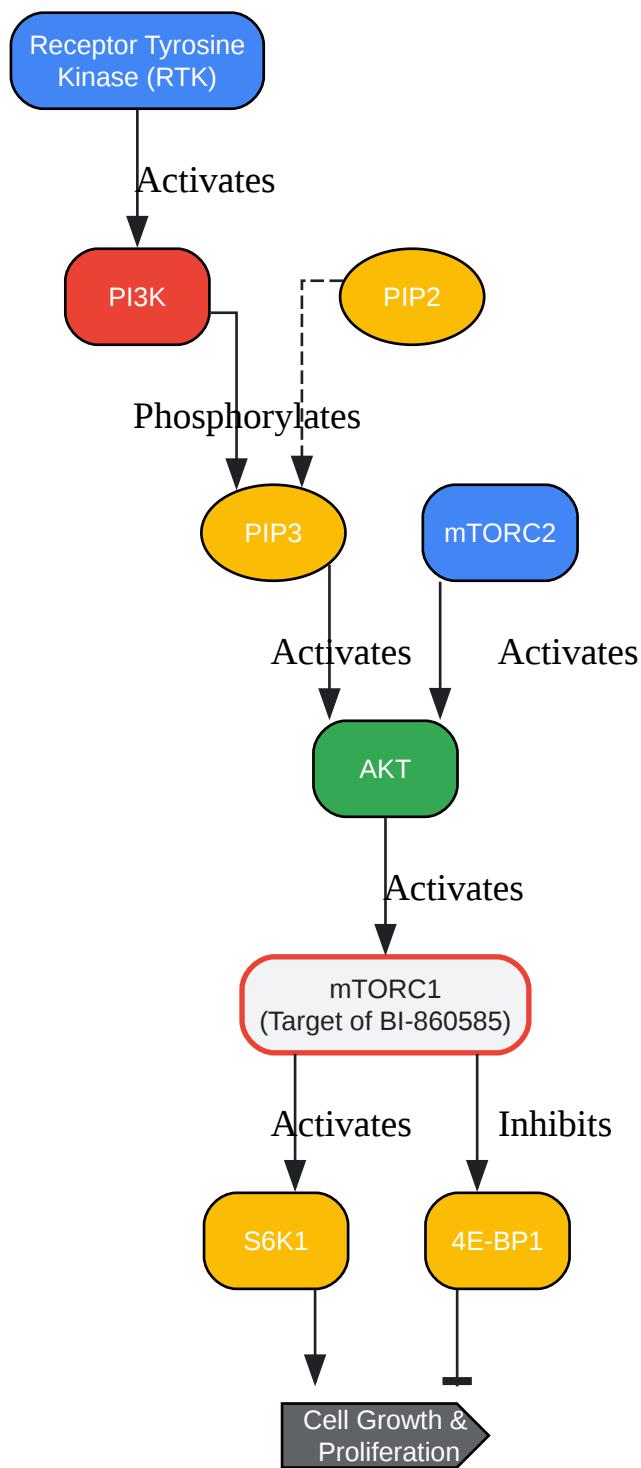
Competition Binding Assays

These assays measure the ability of a test compound to displace a known ligand from the kinase's active site.

- Example Assay: KINOMEscan™ This is a high-throughput affinity-based assay that quantifies the binding of a test compound to a large panel of kinases.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Assay Principle: The assay uses DNA-tagged recombinant kinases and an immobilized, broad-spectrum kinase inhibitor ("bait").
- Competition: The kinase panel is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration (e.g., 1 μ M).
- Equilibration and Wash: The mixture is allowed to reach equilibrium, and unbound kinases are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
- Data Interpretation: A reduced amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site. Results are often expressed as a percentage of control or a dissociation constant (K_d) can be determined from a dose-response curve.

Visualizing Kinase Selectivity Assessment PI3K/AKT/mTOR Signaling Pathway

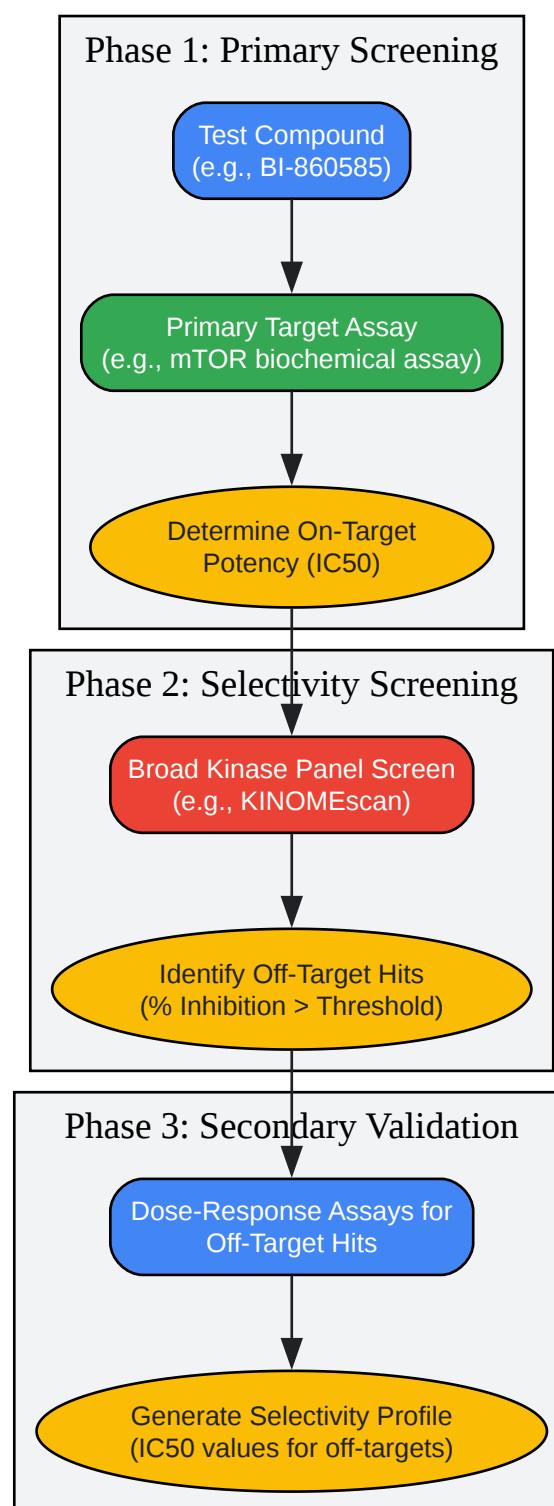
Understanding the signaling context is crucial for interpreting on-target and off-target effects.

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Caption: The PI3K/AKT/mTOR signaling pathway, the target of **BI-860585**.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.



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Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Conclusion

While specific quantitative off-target data for **BI-860585** remains proprietary, its description as a "potent and selective" mTORC1/2 inhibitor suggests it has undergone rigorous selectivity profiling. The experimental protocols and workflows described in this guide provide a framework for how such a selectivity profile is established. For researchers working with **BI-860585** or other kinase inhibitors, understanding these principles is essential for interpreting preclinical data and anticipating clinical outcomes. Further publication of preclinical data would be beneficial for a more detailed comparative analysis.

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